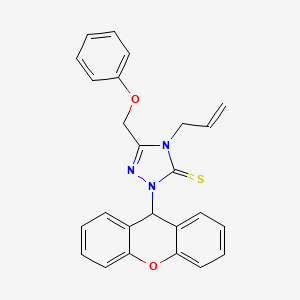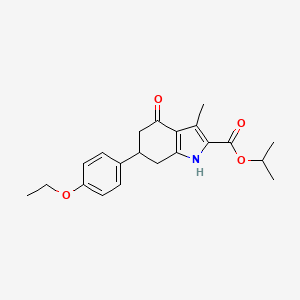![molecular formula C16H15Cl2N3O2 B11501552 2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B11501552.png)
2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with dichloro and methyl groups, a carbonyl group, and a urea moiety linked to an ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2,6-dichloro-4-methylpyridine, is synthesized through chlorination and methylation reactions.
Carbonylation: The pyridine intermediate undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.
Urea Formation: The carbonylated pyridine is then reacted with 2-ethylphenyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Catalysts: Use of specific catalysts to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with new functional groups replacing the halogen atoms.
Applications De Recherche Scientifique
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-phenylurea: Similar structure but lacks the ethyl group on the phenyl ring.
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-methylphenyl)urea: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
Structural Differences: The presence of the ethyl group on the phenyl ring distinguishes it from similar compounds.
Functional Properties: These structural differences can lead to variations in biological activity and chemical reactivity, making it unique in its applications and effects.
Propriétés
Formule moléculaire |
C16H15Cl2N3O2 |
|---|---|
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-3-10-6-4-5-7-11(10)19-16(23)21-15(22)13-9(2)8-12(17)20-14(13)18/h4-8H,3H2,1-2H3,(H2,19,21,22,23) |
Clé InChI |
XDGIKYRGJPCGES-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)NC(=O)C2=C(N=C(C=C2C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11501486.png)
![4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide](/img/structure/B11501489.png)
![3-bromo-5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501509.png)
![6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B11501529.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11501531.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11501534.png)
![7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11501537.png)
![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11501548.png)
![(2E)-N-{4-(4-chlorophenoxy)-3-[(4-chlorophenyl)carbonyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11501549.png)
![2-[7,7-dimethyl-2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B11501557.png)
![5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501564.png)


